molecular formula C12H10ClN3OS B8770218 4-Anilino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde CAS No. 444605-10-1

4-Anilino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde

Cat. No. B8770218
M. Wt: 279.75 g/mol
InChI Key: OOVFJRLQYBGISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Anilino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C12H10ClN3OS and its molecular weight is 279.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Anilino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Anilino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

444605-10-1

Product Name

4-Anilino-6-chloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde

Molecular Formula

C12H10ClN3OS

Molecular Weight

279.75 g/mol

IUPAC Name

4-anilino-6-chloro-2-methylsulfanylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H10ClN3OS/c1-18-12-15-10(13)9(7-17)11(16-12)14-8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,16)

InChI Key

OOVFJRLQYBGISX-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of aniline (550 microliter (hereinafter “μL” or “uL”), 6 millimoles (hereinafter “mmol”), 1.2 equivalents (hereinafter “eq”)) in dry DMSO (100 mL) was added NaH as a 60% suspension in mineral oil (240 milligrams (hereinafter “mg”), 6 mmol, 1.2 eq) and the reaction mixture was stirred for 1 hour (hereinafter “h”). To the red solution was then added 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde (1.11 grams (hereinafter “g”), 5 mmol) [Santilli, et al., J. Heterocycl. Chem. 1971, 8, 445-45] dissolved in anhydrous DMSO (20 milliliters (hereinafter “mL”)). The reaction mixture turned yellow and was stirred 2 h at 23°, H2O (250 mL) was added followed by EtOAc (500 mL) The layers were separated; the organic layer was washed with saturated (hereinafter sat'd) aq. NaCl, dried (MgSO4) and filtered. The organic layer was evaporated and the crude residue was dissolved in isopropanol (50 mL) and heated to 60°, H2O (50 mL) was added and the solution was cooled slowly to 23°. The product was isolated by filtration and dried in vacuo to afford 1.06 g (76% yield) of pure 4-chloro-2-methylsulfanyl-6-phenylamino-pyrimidine-5-carbaldehyde. 1H-NMR δ 2.59 (s, 3H), 7.21 (m, 1H), 7.44 (m, 2H), 7.68 (m, 2H), 10.37 (s, 1H), 11.38 (br s, 1H). LC MS (m/e)=280 (MH+).
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550 μL
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100 mL
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1.11 g
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20 mL
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250 mL
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500 mL
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Synthesis routes and methods II

Procedure details

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